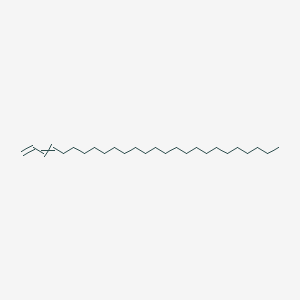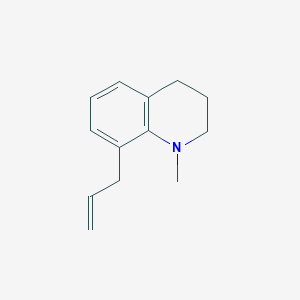
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a quinoline core with a methyl group at the 1-position and a prop-2-en-1-yl group at the 8-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The specific conditions for this reaction typically include:
Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: Reaction temperatures can vary but are typically around room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
化学反应分析
Types of Reactions
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄)
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂)
Major Products
Oxidation: Quinoline derivatives with various functional groups
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
科学研究应用
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the prop-2-en-1-yl group at the 8-position
8-(Prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 1-position
Quinoline: The fully aromatic parent compound without the tetrahydro structure
Uniqueness
1-Methyl-8-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and prop-2-en-1-yl groups provides distinct properties compared to its analogs.
属性
CAS 编号 |
80574-07-8 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC 名称 |
1-methyl-8-prop-2-enyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H17N/c1-3-6-11-7-4-8-12-9-5-10-14(2)13(11)12/h3-4,7-8H,1,5-6,9-10H2,2H3 |
InChI 键 |
BNUFNIPWAQORSI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC2=C1C(=CC=C2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



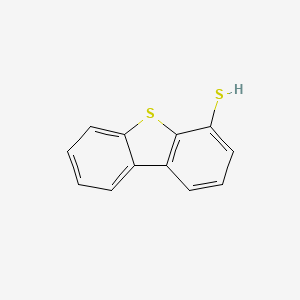
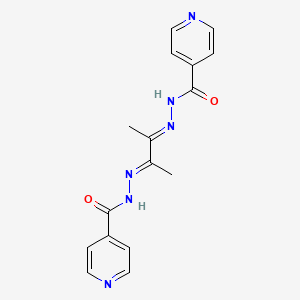
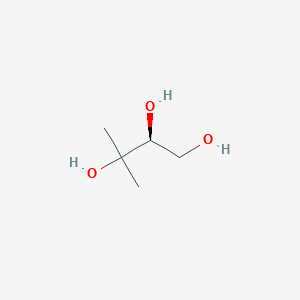

![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
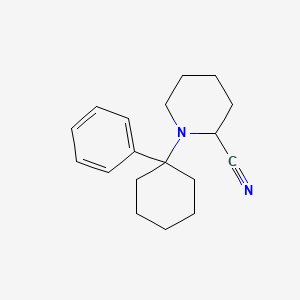
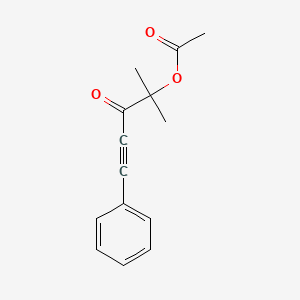
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
